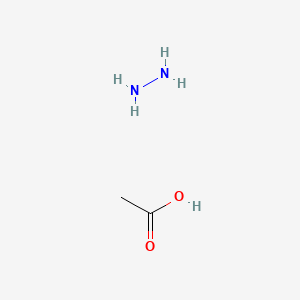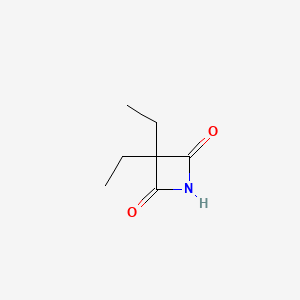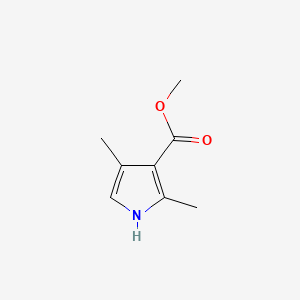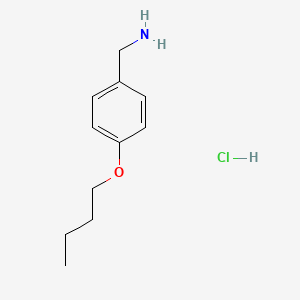
Hydrazine acetate
描述
Hydrazine acetate, also known as acetohydrazine, is an organic compound with the chemical formula CH3CONHNH2. It appears as a colorless crystal or crystalline powder and is soluble in water and other polar solvents. This compound is known for its pungent odor and has a melting point of approximately 91-92 degrees Celsius .
准备方法
Hydrazine acetate can be synthesized through various methods. One common method involves the reaction of methyl acetate with hydrazine in the presence of a catalyst. This reaction produces this compound as a product . Another method involves the distillation of hydrazine hydrate with acetic acid, followed by crystallization . Industrial production methods typically involve similar synthetic routes but on a larger scale to meet commercial demands.
化学反应分析
Hydrazine acetate undergoes several types of chemical reactions, including:
Reduction: It acts as a reducing agent and can reduce metal ions, such as silver ions, to their metallic form.
Oxidation: When reacted with acidic oxidants, this compound releases nitrogen gas.
Substitution: It can react with acids to produce acetic acid and hydrazine.
Common reagents used in these reactions include acids, oxidants, and metal ions. The major products formed from these reactions are acetic acid, hydrazine, and nitrogen gas.
科学研究应用
Hydrazine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the cleavage of glycosidic esters and anomeric denitration of carbohydrates. It also serves as a building block to prepare various organic derivatives.
Biology and Medicine: This compound is utilized in drug synthesis and organic synthesis as a reducing agent, intermediate, or reactant.
Industry: It is employed in metal surface treatment to achieve better bonding between metal and coating.
作用机制
The mechanism of action of hydrazine acetate involves its role as a reducing agent. It donates electrons to other substances, thereby reducing them. This process often involves the formation of hydrazone intermediates, which can further react to form various products. The molecular targets and pathways involved in these reactions depend on the specific application and the reactants used .
相似化合物的比较
Hydrazine acetate can be compared with other similar compounds such as:
This compound is unique due to its specific applications in organic synthesis and its role as a reducing agent in various chemical reactions.
属性
IUPAC Name |
acetic acid;hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHNDHXQDJQEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064632 | |
| Record name | Hydrazinium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-65-1, 13255-48-6 | |
| Record name | Hydrazine, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrazine Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hydrazine acetate is predominantly employed as a selective deprotecting agent in carbohydrate and peptide chemistry. [, , , , , , ] It exhibits a particular affinity for cleaving specific protecting groups like acetyl groups, especially in the presence of more sensitive moieties. [, ] This selectivity is crucial in multi-step syntheses of complex molecules.
ANone: this compound is represented by the molecular formula CH₆N₂O₂ and has a molecular weight of 90.08 g/mol.
A: this compound demonstrates remarkable selectivity in cleaving phenolic acetates while leaving sensitive monolignol ester conjugates intact. [] This selectivity is crucial for synthesizing monolignol γ-conjugates, which serve as valuable intermediates in lignin biosynthesis. []
A: While the research highlights the application of this compound in both solid-phase and fluorous-phase synthesis, [] specific details regarding differences in reactivity or handling are not elaborated upon. Further investigation into the literature might be needed to address this question comprehensively.
A: this compound acts as a mild and efficient reagent for the anomeric denitration of carbohydrates. [, ] This process involves removing a nitro group from the anomeric carbon of a sugar molecule. This is particularly useful in carbohydrate chemistry for manipulating the reactivity and stereochemistry of sugar derivatives.
A: this compound is utilized to regenerate lysine from Nε-formyllysine in peptide synthesis. [, ] This is particularly useful in synthesizing peptides containing lysine, where the Nε-formyl group serves as a protecting group during synthesis.
A: In one study, this compound was successfully employed in the multi-step synthesis of α-melanocyte-stimulating hormone (MSH). [] It facilitated the removal of the Nε-formyl protecting group from a precursor peptide, yielding the desired hormone with biological activity comparable to the natural form.
ANone: The provided research primarily focuses on specific applications of this compound in carbohydrate and peptide chemistry. While they do not delve into historical context or milestones, they emphasize its continued relevance as a versatile reagent in synthetic chemistry.
ANone: While the research papers do not explicitly discuss safety regulations, it's crucial to emphasize that this compound, like all hydrazine derivatives, requires careful handling. Consulting the relevant Safety Data Sheets and adhering to established laboratory safety protocols is paramount when working with this compound.
A: One study describes the reaction of this compound with 2,4,6-tris(trinitromethyl)-1,3,5-triazine, highlighting its potential in synthesizing nitrogen-rich heterocyclic compounds. [] This suggests that the applications of this compound extend beyond its conventional use as a deprotecting agent.
A: The research emphasizes the advantages of this compound, such as its mild reaction conditions and high selectivity, compared to other reagents. [, , , ] For example, in deacetylating phenolic compounds, it outperforms alternative methods by preserving sensitive functional groups. []
A: The research papers mention common analytical techniques like thin-layer chromatography (TLC) [] and nuclear magnetic resonance (NMR) spectroscopy [] to monitor reactions and characterize the products. These methods help determine reaction progress, confirm product formation, and assess purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















